Pentadecanoate

Description

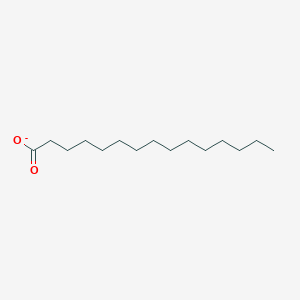

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H29O2- |

|---|---|

Molecular Weight |

241.39 g/mol |

IUPAC Name |

pentadecanoate |

InChI |

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/p-1 |

InChI Key |

WQEPLUUGTLDZJY-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Dietary Sources of Pentadecanoic Acid: A Technical Guide for Researchers

Abstract

Pentadecanoic acid (C15:0), a saturated odd-chain fatty acid, has garnered increasing scientific interest due to its potential role as an essential fatty acid and its association with various health benefits. This technical guide provides a comprehensive overview of the primary dietary sources of pentadecanoic acid, intended for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables for comparative analysis, details common experimental protocols for C15:0 quantification, and visualizes key metabolic and signaling pathways using the DOT language for Graphviz.

Introduction

Pentadecanoic acid, or C15:0, is a 15-carbon saturated fatty acid found in various natural sources. Unlike its even-chain counterparts, odd-chain fatty acids are less common in the diet and are not readily synthesized by the human body. Emerging research suggests that C15:0 may play a crucial role in maintaining cellular health, with studies linking higher circulating levels to improved metabolic and cardiovascular health.[1][2] This guide aims to provide a detailed resource on the dietary origins of this intriguing fatty acid.

Primary Dietary Sources of Pentadecanoic Acid

The principal dietary sources of pentadecanoic acid are full-fat dairy products, ruminant meats, and certain species of fish.[3][4] Trace amounts can also be found in some plants. The concentration of C15:0 in these foods can be influenced by factors such as the animal's diet, with grass-fed animals generally producing milk and meat with higher odd-chain fatty acid content.[2]

Dairy Products

Dairy fat is the most significant contributor of pentadecanoic acid to the human diet.[3] Whole-fat dairy products are particularly rich in C15:0.

Table 1: Pentadecanoic Acid Content in Dairy Products

| Food Product | Serving Size | Pentadecanoic Acid (mg) | Reference(s) |

| Butter, Unsalted | 100 g | 880 | [5] |

| Butter, Salted | 100 g | 830 | [5] |

| Butter, Fermented | 100 g | 820 | [5] |

| Cream (30% fat) | 100 g | 350 | [6] |

| Cream Cheese | 100 g | 344 | [6] |

| Cheddar Cheese | 100 g | 322 | [6] |

| Roquefort Cheese | 1 oz (28 g) | 100 - 130 | [4] |

| Pecorino Romano Cheese | 1 oz (28 g) | 100 - 130 | [4] |

| Gorgonzola Cheese | 1 oz (28 g) | 90 - 110 | [4] |

| Whole Milk | 240 ml | 100 | [3] |

| Full-fat Greek Yogurt | 170 g | 80 - 100 | [4] |

Ruminant Meats

Meat from ruminant animals such as cows and sheep is another notable source of pentadecanoic acid.

Table 2: Pentadecanoic Acid Content in Ruminant Meats

| Food Product | Serving Size | Pentadecanoic Acid (mg) | Reference(s) |

| Beef, Ground (70% lean) | 100 g | 78 | [6] |

| Lamb (leg, lean and fat) | 70 g | 60 | [7] |

| Beef Tallow | 10 g | 30 | [8] |

Fish and Seafood

Certain species of fish and seafood also contribute to dietary pentadecanoic acid intake.

Table 3: Pentadecanoic Acid Content in Fish and Seafood

| Food Product | Serving Size | Pentadecanoic Acid (mg) | Reference(s) |

| Pacific Saury (canned) | 100 g | 160 | [9] |

| Mackerel (processed) | 100 g | 160 | [9] |

| Atlantic Salmon (raw, farmed) | 3 oz | 39 | [10] |

| Sockeye Salmon (cooked) | 6 oz fillet | 31 | [10] |

| Swordfish (cooked) | 3 oz | 28 | [10] |

| Rainbow Trout (raw, farmed) | 1 fillet | 11 | [10] |

Experimental Protocols for Pentadecanoic Acid Quantification

The accurate quantification of pentadecanoic acid in food matrices is crucial for nutritional research. The most common analytical technique employed is gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS). This section outlines a general workflow and key methodological considerations.

General Workflow for Fatty Acid Analysis

Caption: General workflow for the quantification of fatty acids in food samples.

Lipid Extraction Methodologies

The initial step in analyzing fatty acid content is the extraction of lipids from the food matrix. Several established methods are commonly used:

-

Folch Method: This is a widely used technique that employs a chloroform-methanol (2:1, v/v) solvent system to extract lipids.[11][12] The homogenized sample is mixed with the solvent, followed by the addition of a salt solution (e.g., 0.9% NaCl) to induce phase separation. The lower chloroform (B151607) phase, containing the lipids, is then collected.[11]

-

Bligh and Dyer Method: This method is similar to the Folch method but uses a different ratio of chloroform, methanol (B129727), and water. It is particularly suitable for samples with high water content.[12][13]

-

Soxhlet Extraction: A classical method that involves continuous extraction of the dried and ground sample with a solvent (e.g., petroleum ether or hexane) in a specialized apparatus.[12]

Fatty Acid Derivatization

For gas chromatography analysis, fatty acids are typically converted into their more volatile methyl esters (FAMEs). This is commonly achieved through transesterification using a reagent such as boron trifluoride in methanol or methanolic sodium hydroxide.[14][15]

Gas Chromatography (GC) Analysis

The prepared FAMEs are then analyzed by gas chromatography.

-

Instrumentation: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) is used.[14]

-

Column: A polar capillary column, such as one coated with a polyethylene (B3416737) glycol (PEG) phase (e.g., DB-FATWAX), is typically used for the separation of FAMEs.[16]

-

Operating Conditions:

-

Injector Temperature: Typically set around 250°C.[14]

-

Oven Temperature Program: A temperature gradient is programmed to effectively separate the different FAMEs. For example, an initial temperature of 100°C held for a few minutes, followed by a ramp up to around 240°C.[17]

-

Detector Temperature: For an FID, this is usually set around 260-280°C.[17]

-

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.[17]

-

-

Quantification: The concentration of pentadecanoic acid is determined by comparing the peak area of its corresponding FAME to that of an internal standard (e.g., methyl tricosanoate, C23:0) of a known concentration.[18]

Metabolic and Signaling Pathways of Pentadecanoic Acid

Pentadecanoic acid, as an odd-chain fatty acid, follows a distinct metabolic pathway and has been shown to modulate several key signaling cascades.

Beta-Oxidation of Pentadecanoic Acid

The beta-oxidation of odd-chain fatty acids like pentadecanoic acid proceeds similarly to that of even-chain fatty acids, yielding acetyl-CoA molecules until the final three-carbon unit, propionyl-CoA, is produced. Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.

Caption: Beta-oxidation of pentadecanoic acid.

Key Signaling Pathways Modulated by Pentadecanoic Acid

Recent research has identified several signaling pathways that are influenced by pentadecanoic acid, suggesting its potential role in cellular regulation.

Caption: Key signaling pathways modulated by pentadecanoic acid.

Conclusion

This technical guide has summarized the primary dietary sources of pentadecanoic acid, with a focus on quantitative data and analytical methodologies. The information presented underscores the importance of full-fat dairy products and ruminant meats as the most significant contributors of C15:0 to the diet. The detailed experimental protocols and visualized signaling pathways provide a valuable resource for researchers investigating the nutritional and therapeutic potential of this odd-chain fatty acid. Further research is warranted to fully elucidate the mechanisms by which dietary pentadecanoic acid influences human health and to establish definitive dietary recommendations.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. fatty15.com [fatty15.com]

- 3. cimasci.com [cimasci.com]

- 4. C15:0 Fatty Acid: Potential Health Benefits and Dietary Sources – KETO-MOJO [keto-mojo.com]

- 5. Foods High in Pentadecanoic acid | Whole Food Catalog [wholefoodcatalog.info]

- 6. C15:0 Pentadecanoic (mg) - content in food COOKcal.Info: We Are What We Eat [cookcal.info]

- 7. Pentadecanoic acid Content of Meats (Initial S) | Whole Food Catalog [wholefoodcatalog.info]

- 8. Pentadecanoic acid Content of Fats and Oils | Whole Food Catalog [wholefoodcatalog.info]

- 9. Fishes and Shellfishes High in Pentadecanoic acid | Whole Food Catalog [wholefoodcatalog.info]

- 10. tools.myfooddata.com [tools.myfooddata.com]

- 11. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 12. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. Detection for Non-Milk Fat in Dairy Product by Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. agilent.com [agilent.com]

- 17. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]

- 18. scielo.br [scielo.br]

Endogenous Synthesis of Pentadecanoate in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoate (C15:0), an odd-chain saturated fatty acid, has garnered increasing interest in the scientific community due to its potential as a biomarker for dietary intake and its emerging associations with various health outcomes. While dietary sources, particularly dairy and ruminant fats, are a significant contributor to circulating C15:0 levels, there is compelling evidence for its endogenous synthesis in humans. This technical guide provides an in-depth exploration of the two primary proposed pathways for endogenous this compound synthesis: de novo synthesis utilizing propionyl-CoA as a primer and the α-oxidation of hexadecanoic acid. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these metabolic routes, including relevant enzymatic data, experimental protocols, and regulatory insights.

Core Endogenous Synthesis Pathways

Two principal pathways are believed to contribute to the endogenous synthesis of this compound in humans:

-

De Novo Synthesis via Propionyl-CoA Priming: This pathway is an extension of the canonical fatty acid synthesis process. Instead of the usual two-carbon primer, acetyl-CoA, the three-carbon molecule propionyl-CoA initiates fatty acid elongation. Subsequent additions of two-carbon units from malonyl-CoA by the multi-enzyme complex, fatty acid synthase (FAS), result in the formation of odd-chain fatty acids, including this compound.[1][2] The primary source of propionyl-CoA in humans is the metabolism of certain amino acids (valine, isoleucine, methionine, and threonine), the breakdown of odd-chain fatty acids, and the fermentation of dietary fiber by the gut microbiota.[3][4]

-

α-Oxidation of Hexadecanoic Acid: This pathway involves the removal of a single carbon atom from the carboxyl end of a fatty acid. In the context of this compound synthesis, the C16 saturated fatty acid, hexadecanoic acid (palmitic acid), undergoes hydroxylation at the α-carbon, followed by decarboxylation to yield the C15 fatty acid, this compound.[5][6] This process occurs primarily in the peroxisomes and is catalyzed by a specific set of enzymes.[7][8]

Quantitative Data on Key Enzymes

Precise kinetic data for the enzymes involved in human this compound synthesis are crucial for understanding the efficiency and regulation of these pathways. While data for some of these reactions are still emerging, the following tables summarize available quantitative information.

| Enzyme/Process | Substrate(s) | Product(s) | Key Parameters | Source(s) |

| Fatty Acid Synthase (FAS) | Propionyl-CoA, Malonyl-CoA, NADPH | Pentadecanoyl-ACP | Kinetic data for human FAS with propionyl-CoA as a specific starter is limited. Studies on metazoan FAS with branched-chain extenders show a lower turnover number compared to malonyl-CoA. The ketoacyl synthase (KS) domain appears to be rate-limiting. | [3][9] |

| 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | (R)-2-Hydroxyhexadecanoyl-CoA | Pentadecanal, Formyl-CoA | HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent peroxisomal enzyme. It cleaves the C1-C2 bond of 2-hydroxy long-chain fatty acyl-CoAs. | [5][10][11][12][13] |

Table 1: Key Enzymes and Processes in this compound Synthesis

| Substrate | Enzyme | Km | Vmax | Notes | Source(s) |

| 2-Hydroxyoctadecanoyl-CoA | Recombinant Human HACL1 | - | - | Produces heptadecanal (B146464) and formyl-CoA. | [12] |

| 2-Hydroxy-3-methylhexadecanoyl-CoA | Recombinant Human HACL1 | - | - | Produces 2-methylpentadecanal (B1254879) and formyl-CoA. | [10] |

Table 2: Available Kinetic Data for Human 2-Hydroxyacyl-CoA Lyase 1 (HACL1) Note: Specific Km and Vmax values for HACL1 with 2-hydroxyhexadecanoyl-CoA are not readily available in the reviewed literature. The table reflects the confirmed activity on similar long-chain 2-hydroxyacyl-CoAs.

Signaling and Regulatory Pathways

The endogenous synthesis of this compound is intricately linked to the broader regulation of lipid metabolism. Key transcription factors and hormonal signals play a pivotal role in modulating the expression and activity of the enzymes involved.

Transcriptional Regulation

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c activates the transcription of genes involved in fatty acid synthesis, including FASN.[14][15][16] Its activity is stimulated by insulin.

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): This nuclear receptor is a key regulator of fatty acid oxidation. While primarily associated with catabolism, PPARα has been shown to influence the expression of genes involved in both fatty acid synthesis and oxidation.[14][15] The transcriptional regulation of HACL1 is not as well-defined, though some transcription factor binding sites have been identified in its promoter region.[10]

Hormonal Regulation

-

Insulin: Promotes lipogenesis by activating SREBP-1c and thus increasing the expression of FAS.[17][18][19]

-

Glucagon and Glucocorticoids: Generally have an inhibitory effect on fatty acid synthesis.[8][17]

Below is a diagram illustrating the high-level regulatory network influencing the two primary synthesis pathways.

Experimental Protocols

Accurate quantification of this compound and the elucidation of its synthesis pathways require robust experimental methodologies. The following sections detail key experimental protocols.

Quantification of this compound in Human Plasma by GC-MS

This protocol describes the analysis of total fatty acids, including this compound, in human plasma using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard.

Materials:

-

Human plasma

-

Pentadecanoic acid-d2 (C15:0-d2) internal standard

-

Chloroform:Methanol (B129727) (2:1, v/v)

-

0.5 M NaOH in methanol

-

14% Boron trifluoride (BF₃) in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system

Procedure:

-

Sample Preparation: To 100 µL of plasma, add a known amount of C15:0-d2 internal standard.

-

Lipid Extraction: Add 2 mL of chloroform:methanol (2:1, v/v), vortex vigorously for 2 minutes, and centrifuge at 2000 x g for 10 minutes to separate the phases.[20] Collect the lower organic phase.

-

Saponification: Evaporate the solvent under a stream of nitrogen. Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 10 minutes.[20]

-

Methylation: Cool the sample and add 2 mL of 14% BF₃ in methanol. Heat at 100°C for 5 minutes to form fatty acid methyl esters (FAMEs).[20]

-

FAME Extraction: Cool the sample, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.[20]

-

GC-MS Analysis: Inject 1 µL of the hexane extract onto the GC-MS. Use a suitable capillary column (e.g., SP-2560) and a temperature program to separate the FAMEs. Monitor the characteristic ions for this compound methyl ester and its deuterated internal standard.

In Vitro Assay for Fatty Acid Synthase (FAS) Activity with Propionyl-CoA

This protocol is adapted from methods for measuring FAS activity and can be used to assess the enzyme's ability to utilize propionyl-CoA as a starter unit.[21][22][23][24]

Materials:

-

Purified human fatty acid synthase (FAS)

-

Propionyl-CoA

-

[¹³C₃]-Malonyl-CoA (for mass spectrometry-based detection)

-

NADPH

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5, 2 mM EDTA)

-

High-resolution mass spectrometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified FAS, NADPH, and propionyl-CoA.

-

Initiate Reaction: Start the reaction by adding [¹³C₃]-malonyl-CoA.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an extraction solvent (e.g., chloroform:methanol). Spike with a known amount of an odd-chain fatty acid internal standard (e.g., C17:0).

-

Analysis: Analyze the lipid extract by direct-infusion high-resolution mass spectrometry in negative ion mode to detect the newly synthesized ¹³C-labeled this compound.[21][22]

Measurement of 2-Hydroxyacyl-CoA Lyase (HACL1) Activity in Cell Lysates

This protocol provides a general framework for measuring HACL1 activity in human cell lysates.

Materials:

-

Human cell line expressing HACL1 (e.g., hepatocytes)

-

Lysis buffer (e.g., 1% Triton X-100 in extraction buffer)

-

(R)-2-Hydroxyhexadecanoyl-CoA (substrate)

-

Thiamine pyrophosphate (TPP)

-

LC-MS/MS system

Procedure:

-

Cell Lysate Preparation: Harvest cells and lyse them in a suitable lysis buffer on ice. Homogenize the lysate and centrifuge to pellet cell debris. Collect the supernatant.[25][26]

-

Reaction Mixture: In a reaction tube, combine the cell lysate, TPP, and the substrate, (R)-2-hydroxyhexadecanoyl-CoA.

-

Incubation: Incubate the reaction at 37°C for a specified time.

-

Product Detection: Terminate the reaction and analyze the mixture for the product, pentadecanal, or its oxidized form, pentadecanoic acid, using a sensitive LC-MS/MS method.

Stable Isotope Tracing of this compound Synthesis in Cultured Human Cells

This protocol uses stable isotope-labeled precursors to trace the carbon flow into this compound, allowing for the quantification of the contribution of different pathways.

Materials:

-

Human cell line (e.g., HepG2 hepatocytes)

-

Culture medium

-

¹³C-labeled tracer (e.g., [U-¹³C₆]-glucose or [U-¹³C₅]-glutamine for tracing de novo synthesis, or [U-¹³C₁₆]-palmitate for tracing α-oxidation)

-

Solvents for metabolite extraction (e.g., 80% methanol)

-

LC-MS/MS or GC-MS system

Procedure:

-

Cell Culture and Labeling: Culture cells to a desired confluency. Replace the standard medium with a medium containing the ¹³C-labeled tracer and incubate for a time course (e.g., 0, 4, 8, 24 hours).[20][27][28]

-

Metabolite Extraction: At each time point, rapidly quench metabolism by placing the culture dish on ice and washing with ice-cold saline. Extract intracellular metabolites using a cold solvent mixture.

-

Sample Preparation: Prepare the extracted metabolites for mass spectrometry analysis (e.g., derivatization to FAMEs for GC-MS).

-

Mass Spectrometry Analysis: Analyze the samples to determine the mass isotopologue distribution of this compound. The pattern of ¹³C incorporation will reveal the precursor molecules and the relative activity of the synthesis pathways.[20][27][29]

Conclusion

The endogenous synthesis of this compound in humans is a complex process involving at least two distinct metabolic pathways. The de novo synthesis route, initiated by propionyl-CoA, highlights the interplay between host metabolism and the gut microbiome. The α-oxidation of hexadecanoic acid provides an alternative mechanism for the production of this odd-chain fatty acid. Understanding the kinetics and regulation of the key enzymes, fatty acid synthase and 2-hydroxyacyl-CoA lyase 1, is essential for elucidating the physiological significance of endogenous this compound. The experimental protocols outlined in this guide, particularly those employing stable isotope tracing and mass spectrometry, provide powerful tools for researchers and drug development professionals to further investigate these pathways and their implications for human health and disease. Further research is warranted to fully characterize the kinetic parameters of the involved human enzymes and to delineate the specific regulatory mechanisms that govern the flux through each synthesis route.

References

- 1. benchchem.com [benchchem.com]

- 2. Fatty acid synthase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Assessing the reversibility of the anaplerotic reactions of the propionyl-CoA pathway in heart and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hormonal regulation of fatty acid synthetase, acetyl-CoA carboxylase and fatty acid synthesis in mammalian adipose tissue and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 11. benchchem.com [benchchem.com]

- 12. physoc.org [physoc.org]

- 13. uniprot.org [uniprot.org]

- 14. A role for PPARα in the control of SREBP activity and lipid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Nutritional and hormonal regulation of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Mechanisms of nutritional and hormonal regulation of lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 23. dspace.library.uu.nl [dspace.library.uu.nl]

- 24. researchgate.net [researchgate.net]

- 25. Protocol for monitoring mRNA translation and degradation in human cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. protocols.io [protocols.io]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Pentadecanoic Acid (C15:0): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has emerged as a molecule of significant interest in the scientific community. Historically considered a minor dietary component, a growing body of evidence now points to its crucial role in maintaining cellular health and its potential as a therapeutic agent in a variety of metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the biological functions of C15:0, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of odd-chain fatty acids.

Core Biological Functions and Signaling Pathways

Pentadecanoic acid exerts its pleiotropic effects through the modulation of several key signaling pathways, positioning it as a multi-target therapeutic candidate. Its primary mechanisms of action include the activation of AMP-activated protein kinase (AMPK), the inhibition of the mammalian target of rapamycin (B549165) (mTOR), and the modulation of peroxisome proliferator-activated receptors (PPARs). Furthermore, C15:0 has demonstrated significant anti-inflammatory and antifibrotic activities.

AMPK Activation and mTOR Inhibition

C15:0 has been shown to activate AMPK, a central regulator of cellular energy homeostasis.[1][2][3] AMPK activation triggers a cascade of events aimed at restoring cellular energy balance, including the stimulation of catabolic processes and the inhibition of anabolic pathways. Concurrently, C15:0 inhibits the mTOR pathway, which is heavily implicated in cell growth, proliferation, and survival.[1][2][3] This dual action on the AMPK and mTOR pathways mirrors the mechanisms of several well-established longevity-enhancing compounds.[1]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

C15:0 acts as a dual partial agonist of PPAR-α and PPAR-δ, nuclear receptors that play a critical role in lipid metabolism and inflammation.[4][5][6] As a PPAR-α/δ agonist, C15:0 can influence the transcription of genes involved in fatty acid oxidation and energy expenditure. This activity is central to its beneficial effects on metabolic health, including improvements in lipid profiles and insulin (B600854) sensitivity.

Anti-Inflammatory and Antifibrotic Effects

In vitro and in vivo studies have consistently demonstrated the anti-inflammatory and antifibrotic properties of C15:0.[1][5][7] It has been shown to reduce the expression and secretion of multiple pro-inflammatory cytokines and chemokines, including MCP-1, TNF-α, IL-6, and IL-10.[1][8] This broad anti-inflammatory activity is mediated, in part, through the inhibition of the JAK-STAT and NF-κB signaling pathways. Furthermore, C15:0 has been observed to attenuate fibrotic processes, suggesting its potential in treating conditions characterized by excessive tissue scarring.[5]

Quantitative Data on the Biological Effects of C15:0

The following tables summarize the quantitative effects of C15:0 from various in vitro and in vivo studies. These data provide a basis for dose-response relationships and highlight the concentrations at which C15:0 exerts its biological activities.

Table 1: In Vitro Effects of C15:0 on Cellular Biomarkers

| Cell System/Assay | Biomarker | Concentration of C15:0 | Observed Effect | Reference |

| BioMAP Diversity PLUS Panel | MCP-1 | 17 µM | Lowered | [1][4] |

| BioMAP Diversity PLUS Panel | TNF-α | 17 µM | Lowered | [1][4] |

| BioMAP Diversity PLUS Panel | IL-10 | 17 µM | Lowered | [1][4] |

| BioMAP Diversity PLUS Panel | IL-17A/F | 17 µM | Lowered | [1][4] |

| BioMAP Diversity PLUS Panel | Cell Proliferation | 1.9 - 50 µM | Dose-dependent decrease | [1] |

| BioMAP Diversity PLUS Panel | HLA-DR | 1.9 - 50 µM | Dose-dependent decrease | [1] |

| BioMAP Diversity PLUS Panel | VCAM-1 | 1.9 - 50 µM | Dose-dependent decrease | [1] |

| PPAR Reporter Assay | PPAR-α, PPAR-δ, PPAR-γ | Dose-dependent | Significant activation | [6] |

| HepG2 Cells | Mitochondrial ROS | Dose-dependent | Reduction | [6] |

Table 2: In Vivo Effects of C15:0 Supplementation in Animal Models

| Animal Model | Duration of Treatment | C15:0 Dosage | Parameter | Outcome | Reference |

| High-Fat Diet-Induced Obese Mice | 12 weeks | Daily oral supplementation | Fasting Blood Glucose | Lower than HFD control | [9] |

| High-Fat Diet-Induced Obese Mice | 12 weeks | Daily oral supplementation | Total Cholesterol | Lower than HFD control | [9] |

| High-Fat Diet-Induced Obese Mice | 12 weeks | Daily oral supplementation | Pro-inflammatory Cytokines (MCP-1) | Lower than HFD control | [9] |

| High-Fat Diet-Induced Obese Mice | 12 weeks | Daily oral supplementation | Body Weight Gain | Lower than HFD control | [9] |

Table 3: Human Clinical Trial Data for C15:0 Supplementation

| Study Population | Duration | C15:0 Dosage | Key Finding | Reference |

| Young Adults with Overweight/Obesity | 12 weeks | 200 mg/day | Increased circulating C15:0 levels. Participants with post-treatment C15:0 >5 µg/mL showed significant decreases in ALT and AST, and an increase in hemoglobin. | [10][11][12] |

| Women with Suboptimal Liver Function | 12 weeks | 300 mg/day | Lowered LDL cholesterol and improved abundance of Bifidobacterium adolescentis. | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

In Vitro Assay: BioMAP Diversity PLUS Panel

The BioMAP Diversity PLUS Panel is a primary human cell-based assay system used for broad phenotypic profiling of compounds.

Objective: To assess the dose-dependent effects of C15:0 on a wide range of clinically relevant biomarkers in various human primary cell systems mimicking disease states.

Methodology:

-

Cell Culture: Human primary cells from multiple donors are cultured in 96- or 384-well plates. The panel consists of 12 different co-culture systems representing various tissue and disease states.[2][7][10]

-

Compound Preparation: A stock solution of C15:0 is prepared, typically in DMSO or ethanol. Serial dilutions are made to achieve the desired final concentrations (e.g., 1.9, 5.6, 17, 50 µM).[1][4]

-

Cell Treatment: The cultured cells are treated with the different concentrations of C15:0 or a vehicle control.

-

Incubation: The treated cells are incubated for a specified period (e.g., 24-48 hours) to allow for cellular responses.

-

Biomarker Analysis: After incubation, cell lysates and supernatants are collected. A panel of 148 biomarkers, including cytokines, chemokines, cell surface molecules, and metabolic proteins, are quantified using various immunoassays (e.g., ELISA, bead-based multiplex assays).[4][7]

-

Data Analysis: The biomarker levels in the C15:0-treated wells are compared to the vehicle control wells. Statistical analysis is performed to identify significant changes in biomarker expression.

In Vivo Model: High-Fat Diet-Induced Obesity in Mice

This model is widely used to study the effects of therapeutic compounds on metabolic syndrome.

Objective: To evaluate the in vivo efficacy of C15:0 in mitigating the metabolic dysregulation induced by a high-fat diet.

Methodology:

-

Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.[9][14][15]

-

Diet: Mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity and metabolic dysfunction.[9][14] A control group is fed a standard chow diet.

-

C15:0 Administration: C15:0 is administered daily via oral gavage. The compound is typically dissolved in a suitable vehicle, such as corn oil. Dosage is calculated based on the body weight of the mice.[1][9]

-

Monitoring: Body weight and food intake are monitored regularly throughout the study.

-

Metabolic Assessments: At the end of the treatment period, various metabolic parameters are assessed, including fasting blood glucose, glucose tolerance tests (GTT), and insulin tolerance tests (ITT).

-

Biochemical Analysis: Blood samples are collected for the analysis of plasma lipids (total cholesterol, triglycerides) and inflammatory cytokines.

-

Tissue Analysis: Tissues such as the liver and adipose tissue are collected for histological analysis and gene expression studies.

Western Blot Analysis for AMPK Phosphorylation

Objective: To quantify the activation of AMPK in response to C15:0 treatment in cell culture.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., HepG2) are cultured to 70-80% confluency and then treated with C15:0 at various concentrations and for different time points. A vehicle control is included.

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a RIPA buffer supplemented with protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.[9][16]

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[9][16]

-

Immunoblotting: The membrane is blocked with 5% BSA in TBST and then incubated with a primary antibody specific for phosphorylated AMPK (p-AMPK) at Thr172. Subsequently, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).[9][16]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total AMPK to serve as a loading control.[9]

-

Quantification: The intensity of the p-AMPK and total AMPK bands is quantified using densitometry software. The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.[9]

Conclusion

Pentadecanoic acid is a pleiotropic signaling molecule with significant potential for the development of novel therapeutics for metabolic and inflammatory diseases. Its ability to modulate key cellular pathways, including AMPK, mTOR, and PPARs, provides a strong mechanistic basis for its observed beneficial effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in this promising area. As our understanding of the biological roles of odd-chain fatty acids continues to expand, C15:0 stands out as a key player with the potential to impact human health significantly.

References

- 1. benchchem.com [benchchem.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Use of a rapid human primary cell-based disease screening model, to compare next generation products to combustible cigarettes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. raybiotech.com [raybiotech.com]

- 12. researchgate.net [researchgate.net]

- 13. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-fat feeding rapidly induces obesity and lipid derangements in C57BL/6N mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Studies on Production of High Fat Diet Induced Obesity C57BL/6NCrjBgi Mice | Semantic Scholar [semanticscholar.org]

- 16. benchchem.com [benchchem.com]

Pentadecanoic Acid (C15:0): A Comprehensive Technical Guide on its Mechanism of Action in Metabolic Health

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has emerged as a bioactive lipid with significant potential in promoting metabolic health. Accumulating evidence from preclinical and clinical studies indicates that C15:0 exerts its beneficial effects through a multi-targeted mechanism of action, influencing key signaling pathways involved in inflammation, glucose and lipid metabolism, and cellular homeostasis. This technical guide provides an in-depth overview of the core mechanisms of action of pentadecanoic acid, presenting quantitative data from key studies in structured tables, detailing experimental protocols, and visualizing complex signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of C15:0 in metabolic diseases.

Core Mechanisms of Action

Pentadecanoic acid's therapeutic potential in metabolic health stems from its ability to modulate several key cellular signaling pathways and processes. These include the activation of peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK), inhibition of the mechanistic target of rapamycin (B549165) (mTOR) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, and the modulation of histone deacetylase 6 (HDAC6). Furthermore, C15:0 plays a crucial role in maintaining mitochondrial function and integrity.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Pentadecanoic acid acts as a dual partial agonist of PPARα and PPARδ, nuclear receptors that are pivotal in regulating lipid and glucose metabolism, as well as inflammation.[1][2]

-

PPARα Activation: By activating PPARα, C15:0 promotes the transcription of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1A (CPT1A) and acyl-CoA oxidase 1 (ACOX1).[1] This leads to increased breakdown of fatty acids for energy, thereby reducing lipid accumulation in tissues like the liver and muscle.

-

PPARδ Activation: Activation of PPARδ by C15:0 enhances fatty acid utilization and is associated with improvements in insulin (B600854) sensitivity and lipid profiles.[1]

AMP-Activated Protein Kinase (AMPK) Activation and mTOR Inhibition

C15:0 activates AMPK, a critical energy sensor that maintains cellular energy homeostasis.[3][4][5] Activated AMPK stimulates catabolic pathways to produce ATP while inhibiting anabolic processes. Concurrently, C15:0 inhibits the mTOR pathway, which is involved in cell growth and proliferation.[3][4][6] The dual action of activating AMPK and inhibiting mTOR mimics a state of caloric restriction, a well-established strategy for improving metabolic health and longevity.

Anti-Inflammatory Effects via JAK/STAT and HDAC6 Inhibition

Chronic low-grade inflammation is a hallmark of metabolic diseases. Pentadecanoic acid exhibits potent anti-inflammatory properties by inhibiting the JAK/STAT signaling pathway, which is a key mediator of cytokine signaling.[3][7] C15:0 has been shown to reduce the levels of several pro-inflammatory cytokines, including MCP-1, TNFα, IL-6, IL-10, and IL-17A/F.[3][7] Additionally, C15:0 acts as an inhibitor of HDAC6, an enzyme implicated in inflammatory and fibrotic processes.[2][3]

Mitochondrial Function

Mitochondrial dysfunction is a central feature of metabolic disorders. Pentadecanoic acid supports mitochondrial health by enhancing the function of Complex II in the electron transport chain through the production of succinate.[3][8] It also helps to stabilize mitochondrial membranes and reduce the production of reactive oxygen species (ROS), thereby protecting against oxidative stress.[3][8]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative effects of pentadecanoic acid on various metabolic and inflammatory markers from key in vitro, in vivo, and clinical studies.

Table 1: In Vitro Studies

| Experimental System | C15:0 Concentration(s) | Key Findings | Reference |

| BioMAP Diversity PLUS Panel (12 human primary cell systems) | 1.9, 5.6, 17, 50 µM | Dose-dependent anti-inflammatory and antifibrotic activities. At 17 µM, C15:0 shared 24 activities with rapamycin (9 µM), including lowered MCP-1, TNFα, IL-10, and IL-17A/F.[3][7] | [3][7] |

| PPARα Reporter Assay (Human) | EC50: ~11.5 µM | Partial agonist activity with a maximal efficacy of ~65.8% compared to a synthetic agonist.[1] | [1] |

| PPARδ Reporter Assay (Human) | EC50: ~2.7 µM | Partial agonist activity with a maximal efficacy of ~52.8% compared to a synthetic agonist.[1] | [1] |

| HepG2 Cells (Mitochondrial ROS) | 20 µM | Optimal concentration for lowering mitochondrial reactive oxygen species production.[9] | [9] |

Table 2: In Vivo Studies

| Animal Model | C15:0 Dosage and Duration | Key Findings | Reference |

| High-Fat Diet-Induced Obese Mice | Daily oral supplementation for 12 weeks | Lowered glucose, cholesterol, body weight gain, and pro-inflammatory cytokines (MCP-1, IL-6).[3][10] | [3][10] |

| Non-alcoholic Steatohepatitis (NASH) Rabbit Model | Daily oral supplementation | Attenuated liver fibrosis.[9] | [9] |

| Sprague Dawley Rats (Pharmacokinetics) | Single oral dose of 35 mg/kg | Peak plasma concentrations observed within 2 hours.[9] | [9] |

Table 3: Clinical Studies

| Study Design | Participant Population | C15:0 Dosage and Duration | Key Findings | Reference |

| Randomized, double-blind, placebo-controlled trial (NCT04947176) | Young adults (18-25 years) with BMI ≥25 kg/m ² | 200 mg/day for 12 weeks | Significant increase in plasma C15:0 levels. In participants with post-treatment C15:0 >5 µg/mL, there were significant decreases in ALT (-29 U/L) and AST (-6 U/L), and an increase in hemoglobin (0.60 g/dL).[11][12] | [11][12] |

Detailed Experimental Protocols

PPARα/δ Reporter Assay

-

Cell Line: Typically, a mammalian cell line such as HEK293T or CHO-K1 is used.

-

Plasmids: Cells are co-transfected with:

-

An expression vector for the ligand-binding domain (LBD) of human PPARα or PPARδ fused to a GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Treatment: After transfection, cells are treated with varying concentrations of pentadecanoic acid or a reference agonist (e.g., GW501516 for PPARδ, GW7647 for PPARα) for 24-48 hours.

-

Measurement: Luciferase activity is measured using a luminometer. The fold activation is calculated relative to vehicle-treated cells.

AMPK Phosphorylation Western Blot

-

Cell Culture and Treatment: A relevant cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) is cultured and treated with pentadecanoic acid for a specified time.

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (Thr172) and total AMPK.

-

Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The ratio of phosphorylated AMPK to total AMPK is quantified.

Mitochondrial ROS Production Assay

-

Cell Line: HepG2 cells are commonly used.

-

Reagent: MitoSOX™ Red mitochondrial superoxide (B77818) indicator.

-

Procedure:

-

Cells are seeded in a multi-well plate and treated with pentadecanoic acid.

-

Cells are loaded with MitoSOX™ Red reagent and incubated.

-

The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer.

-

A decrease in fluorescence intensity indicates a reduction in mitochondrial ROS.

-

BioMAP Diversity PLUS Panel

The BioMAP Diversity PLUS panel (Eurofins Discovery) consists of 12 human primary cell-based systems that model various tissue and disease states.[13][14][15] Test compounds are added at four concentrations, and the levels of 148 clinically relevant biomarkers are measured. The resulting "BioMAP profile" provides a comprehensive overview of the compound's biological activities.

Conclusion

Pentadecanoic acid demonstrates a pleiotropic mechanism of action that favorably impacts multiple pathways central to metabolic health. Its ability to act as a dual PPARα/δ agonist, an AMPK activator, and an inhibitor of key inflammatory pathways underscores its potential as a therapeutic agent for metabolic diseases such as type 2 diabetes, non-alcoholic fatty liver disease, and cardiovascular disease. The quantitative data from in vitro and in vivo studies provide a strong foundation for its efficacy, and ongoing clinical trials are expected to further elucidate its therapeutic benefits in humans. This technical guide provides a comprehensive summary of the current understanding of C15:0's mechanism of action, offering a valuable resource for the scientific and drug development communities to guide future research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nutritionaloutlook.com [nutritionaloutlook.com]

- 7. mdpi.com [mdpi.com]

- 8. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. Pentadecanoic Acid Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pentadecanoic Acid Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. Use of a rapid human primary cell-based disease screening model, to compare next generation products to combustible cigarettes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Unseen Essential: A Technical Guide to the Discovery and Resurgence of Pentadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0), a once-obscure odd-chain saturated fatty acid, has emerged from the annals of lipid chemistry to the forefront of nutritional science and therapeutic development. Initially identified as a minor component of dairy and ruminant fats, its biological significance was largely overlooked for decades. However, recent groundbreaking research has not only illuminated its crucial roles in cellular health and metabolism but has also led to the compelling proposition of its status as an essential fatty acid. This technical guide provides a comprehensive overview of the discovery and history of pentadecanoic acid research, its multifaceted biological activities, and the experimental methodologies underpinning our current understanding.

A Historical Perspective: From Obscurity to Renewed Interest

The history of pentadecanoic acid is intertwined with the evolution of analytical techniques for fatty acid identification. While the fundamental principles of fatty acid isolation were established in the early 19th century, the identification of individual fatty acids, particularly those present in smaller quantities, remained a significant challenge.

Early Investigations:

The presence of odd-chain fatty acids in natural fats was a subject of scientific curiosity in the mid-20th century. Before the widespread adoption of gas-liquid chromatography (GLC) in the 1950s, researchers relied on laborious methods such as fractional distillation and low-temperature crystallization to separate fatty acid mixtures.

A pivotal moment in the early history of pentadecanoic acid research came in the 1950s with the work of New Zealand scientists R. P. Hansen and F. B. Shorland . Their meticulous investigations into the composition of butterfat led to the definitive identification of pentadecanoic acid. In a 1954 publication in the Biochemical Journal, they detailed the occurrence of n-pentadecanoic acid in hydrogenated mutton fat[1]. Their work, along with others from that era, laid the groundwork for understanding the distribution of odd-chain fatty acids in the food chain.

The Modern Renaissance:

For many years following its initial identification, pentadecanoic acid was primarily considered a biomarker for dairy fat intake in epidemiological studies[2]. A significant paradigm shift occurred in the early 21st century, spearheaded by the research of Dr. Stephanie Venn-Watson , a veterinary epidemiologist. Her work with the U.S. Navy's Marine Mammal Program on bottlenose dolphins uncovered a surprising correlation between higher circulating levels of C15:0 and improved indicators of health in aging dolphins[3][4][5]. This serendipitous discovery ignited a new wave of research into the physiological roles of this once-neglected fatty acid.

Dr. Venn-Watson's subsequent research, published in numerous peer-reviewed journals, has built a strong case for C15:0 as the first essential fatty acid to be discovered in over 90 years[6]. This claim is based on evidence of its crucial role in maintaining cellular stability and the adverse health consequences associated with its deficiency[6].

Biological Roles and Signaling Pathways

Pentadecanoic acid exerts a wide range of beneficial effects on cellular health through its interaction with multiple key signaling pathways. Its pleiotropic activities are central to its proposed role in promoting metabolic health, reducing inflammation, and supporting overall longevity.

Activation of AMP-Activated Protein Kinase (AMPK)

A primary mechanism of action for pentadecanoic acid is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis[7][8][9][10].

-

Mechanism: AMPK is activated in response to a low cellular energy state (high AMP:ATP ratio). Activated AMPK stimulates catabolic pathways to generate ATP while inhibiting anabolic, energy-consuming processes. Pentadecanoic acid has been shown to promote the phosphorylation of AMPK, leading to its activation[9].

-

Downstream Effects:

-

Enhanced Glucose Uptake: Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle cells, thereby increasing glucose uptake from the bloodstream[9][10].

-

Fatty Acid Oxidation: AMPK stimulates fatty acid oxidation to produce ATP.

-

Inhibition of Anabolic Pathways: AMPK activation leads to the downstream inhibition of energy-intensive processes such as protein and lipid synthesis.

-

Inhibition of Mammalian Target of Rapamycin (B549165) (mTOR)

In concert with AMPK activation, pentadecanoic acid has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway[7][8][11]. mTOR is a central regulator of cell growth, proliferation, and survival.

-

Mechanism: The inhibition of mTOR by pentadecanoic acid is likely a consequence of AMPK activation, as AMPK can directly and indirectly suppress mTOR activity.

-

Downstream Effects:

-

Autophagy Induction: mTOR inhibition is a potent trigger for autophagy, a cellular recycling process that removes damaged organelles and proteins, which is crucial for cellular health and longevity.

-

Reduced Cell Proliferation: By inhibiting mTOR, pentadecanoic acid can temper excessive cell growth and proliferation, a mechanism that has been explored in the context of cancer research[11].

-

Metabolism to Pentadecanoylcarnitine (PDC): An Endocannabinoid

A groundbreaking discovery in pentadecanoic acid research was the identification of its metabolite, pentadecanoylcarnitine (PDC) , as a novel endocannabinoid[12][13].

-

Mechanism: Pentadecanoic acid is metabolized in the body to form PDC. This metabolite has been shown to be a full agonist for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors[12][13].

-

Physiological Relevance: The endocannabinoid system is involved in regulating a wide array of physiological processes, including mood, appetite, pain sensation, and immune function. The discovery of PDC as an endocannabinoid provides a novel mechanistic link between dietary pentadecanoic acid and these critical bodily functions.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on pentadecanoic acid.

Table 1: Pentadecanoic Acid Content in Various Food Sources

| Food Source | Pentadecanoic Acid Content (% of total fatty acids) |

| Cow's Milk Fat | 1.05%[2] |

| Ruminant Meat Fat | 0.43%[2] |

| Hydrogenated Mutton Fat | Present (exact % not specified)[1] |

Table 2: Bioactivities of Pentadecanoic Acid and its Metabolite, Pentadecanoylcarnitine

| Compound | Target | Activity | EC50 / IC50 | Reference |

| Pentadecanoic Acid | AMPK | Activation | Not specified | [9] |

| Pentadecanoic Acid | mTOR | Inhibition | Not specified | [11] |

| Pentadecanoylcarnitine | CB1 Receptor | Full Agonist | 3.7 µM | [13] |

| Pentadecanoylcarnitine | CB2 Receptor | Full Agonist | 3.2 µM | [13] |

| Pentadecanoylcarnitine | 5-HT1A Receptor | Agonist | Not specified | [12] |

| Pentadecanoylcarnitine | 5-HT1B Receptor | Agonist | Not specified | [12] |

| Pentadecanoylcarnitine | Histamine H1 Receptor | Antagonist | Not specified | [12] |

| Pentadecanoylcarnitine | Histamine H2 Receptor | Antagonist | Not specified | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in pentadecanoic acid research.

Quantification of Pentadecanoic Acid in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately measure the concentration of pentadecanoic acid in biological matrices such as plasma, serum, or tissue.

Methodology:

-

Lipid Extraction:

-

Employ a modified Folch method using a chloroform:methanol (2:1, v/v) solvent system to extract total lipids from the biological sample.

-

Include an internal standard, such as a deuterated version of pentadecanoic acid (C15:0-d3), at a known concentration at the beginning of the extraction process to account for sample loss during processing.

-

-

Saponification and Methylation:

-

Saponify the extracted lipids using a methanolic potassium hydroxide (B78521) solution to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

-

Methylate the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol. This derivatization step increases the volatility of the fatty acids, making them suitable for GC analysis.

-

-

GC-MS Analysis:

-

Inject the FAMEs onto a gas chromatograph equipped with a capillary column suitable for fatty acid separation (e.g., a polar column).

-

The gas chromatograph separates the FAMEs based on their boiling points and polarity.

-

The separated FAMEs are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

-

Quantification is achieved by comparing the peak area of the pentadecanoic acid methyl ester to the peak area of the internal standard and referencing a standard curve prepared with known concentrations of pentadecanoic acid.

-

In Vitro Assessment of AMPK Activation

Objective: To determine if pentadecanoic acid activates AMPK in a cell-based assay.

Methodology:

-

Cell Culture:

-

Culture a relevant cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) in appropriate growth media until they reach the desired confluence.

-

-

Treatment:

-

Treat the cells with varying concentrations of pentadecanoic acid (solubilized in a suitable vehicle, such as BSA-complexed media) for a specified period.

-

Include a vehicle-only control group.

-

-

Protein Extraction and Western Blotting:

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of AMPK (p-AMPK) at the activating phosphorylation site (e.g., Threonine 172) and total AMPK.

-

Use a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

-

Quantify the band intensities and express the results as the ratio of p-AMPK to total AMPK. An increase in this ratio indicates AMPK activation.

-

Identification of Pentadecanoylcarnitine (PDC) by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and characterize the metabolite of pentadecanoic acid, pentadecanoylcarnitine, in biological samples.

Methodology:

-

Sample Preparation:

-

Extract metabolites from biological samples (e.g., serum from dolphins treated with a high C15:0 diet) using a suitable solvent extraction method, such as a methanol-based precipitation.

-

-

LC-MS/MS Analysis:

-

Inject the extracted metabolites onto a liquid chromatograph coupled to a tandem mass spectrometer (MS/MS).

-

The liquid chromatograph separates the metabolites based on their physicochemical properties.

-

The mass spectrometer is operated in a targeted manner to look for the specific mass-to-charge ratio of pentadecanoylcarnitine.

-

Fragment the parent ion of the suspected pentadecanoylcarnitine in the collision cell of the tandem mass spectrometer to generate a characteristic fragmentation pattern (MS/MS spectrum).

-

Compare the retention time and the MS/MS spectrum of the unknown peak in the biological sample to that of a synthesized, authentic standard of pentadecanoylcarnitine to confirm its identity.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts discussed in this guide.

References

- 1. The occurrence of n-pentadecanoic acid in hydrogenated mutton fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Showing Compound Pentadecanoic acid (FDB010033) - FooDB [foodb.ca]

- 3. Studies Helping Older Dolphins Reveal the Anti-Aging Potential of Fatty15 | Genova Connect [connect.gdx.net]

- 4. Save the dolphins. Save the world. | Stephanie Venn-Watson, DVM, MPH | TEDxSanDiego [lilys.ai]

- 5. Research Helping Naval Dolphins Led by Dr. Stephanie Venn-Watson, V99 Uncovers a New Essential Fatty Acid | Cummings School of Veterinary Medicine [vet.tufts.edu]

- 6. jillcarnahan.com [jillcarnahan.com]

- 7. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes | Food & Nutrition Research [foodandnutritionresearch.net]

- 11. mdpi.com [mdpi.com]

- 12. nutritionaloutlook.com [nutritionaloutlook.com]

- 13. Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Presence of Pentadecanoate in the Food Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has emerged from relative obscurity to become a focal point of nutritional and metabolic research. Historically used as an internal standard in fatty acid analysis due to its perceived low abundance, recent epidemiological and mechanistic studies have linked circulating levels of pentadecanoate to positive cardiometabolic, immune, and liver health outcomes.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of this compound in various food sources, details the analytical methodologies for its quantification, and illustrates its key signaling pathways.

Data Presentation: Quantitative Occurrence of this compound in Food

The primary dietary sources of pentadecanoic acid are ruminant animal products, a direct consequence of its synthesis by rumen bacteria.[3][4] It is also present in some species of fish and in trace amounts in certain plants.[3][5] The following tables summarize the quantitative data on this compound content in a variety of foodstuffs.

Table 1: this compound (C15:0) Content in Dairy Products

| Food Product | This compound Content (mg/100g) | Percentage of Total Fat | Reference(s) |

| Unsalted Butter | 880 | 1.0% - 1.4% | [3][6][7] |

| Salted Butter | 830 | 1.0% - 1.4% | [3][6][7] |

| Fermented Butter | 820 | 1.0% - 1.4% | [3][6][7] |

| Cream (milk fat) | 450 | - | [6][7] |

| Whipping Cream (milk fat) | 380 | - | [7] |

| Whole Milk | - | 0.8% - 1.2% | [3] |

| Natural Cheese (Cheddar) | 390 | 1.0% - 1.5% | [3][6][7] |

| Natural Cheese (Emmental) | 350 | - | [7] |

| Natural Cheese (Parmesan) | 320 | 1.0% - 1.5% | [3][6][7] |

| Natural Cheese (Cream) | 330 | - | [7] |

| Natural Cheese (Gouda) | 280 | - | [7] |

| Processed Cheese | 290 | - | [6][7] |

| Ice Cream | 110 | - | [6] |

| Coffee Whitener (powder, milk fat) | 290 | - | [7] |

Table 2: this compound (C15:0) Content in Meat and Animal Fats

| Food Product | This compound Content (mg/100g) | Percentage of Total Fat | Reference(s) |

| Beef (Imported, rib loin, fat, raw) | 450 | 0.5% - 1.5% | [3][7] |

| Beef (Dairy fattened steer, rib loin, fat, raw) | 410 | 0.5% - 1.5% | [3][7] |

| Beef (Imported, inside round, fat, raw) | 350 | - | [7] |

| Beef (Dairy fattened steer, chuck, fat, raw) | 340 | - | [7] |

| Beef (Japanese beef cattle, rib loin, fat, raw) | 310 | - | [7] |

| Beef Tallow | 300 | - | [7] |

| Lamb and Goat Meat | - | 0.6% - 1.2% | [3] |

| Pork Sausage | 68 | - | [6] |

Table 3: this compound (C15:0) Content in Fish and Seafood

| Food Product | This compound Content (mg/100g) | Percentage of Total Fat | Reference(s) |

| Various Marine Fish Species | - | 0.05% - 2.35% | [8][9] |

| Pacific Saury, Mackerel, Ayu Sweetfish | ~160 | - | [6] |

| Fish Oil | - | up to 1.5% | [3] |

Table 4: this compound (C15:0) Content in Plant-Based Foods and Other Products

| Food Product | This compound Content (mg/100g) | Reference(s) |

| Palm Oil | 82 | [6] |

| Butterscotch | 69 | [6] |

| White Chocolate | 66 | [6] |

Note: The concentration of this compound can vary based on factors such as the animal's diet (e.g., grass-fed vs. grain-fed), age, and the specific cut of meat or type of dairy product.[3]

Experimental Protocols: Quantification of this compound in Food

The accurate quantification of pentadecanoic acid in complex food matrices is crucial for nutritional studies. The standard methodology involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC).

Sample Preparation and Homogenization

-

Solid Samples (e.g., meat, cheese): Finely grind and homogenize the sample to ensure uniformity. For high-moisture samples, freeze-drying prior to grinding can be beneficial.[4]

-

Liquid Samples (e.g., milk): Mix thoroughly before subsampling.

Lipid Extraction

The goal of this step is to isolate the total lipid fraction from the food matrix. Several methods are commonly employed:

-

Folch Method: This is a widely used and reliable method for quantitative lipid extraction.[10]

-

Homogenize the sample in a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture.

-

Filter the homogenate to remove solid residues.

-

Wash the filtrate with a salt solution (e.g., 0.9% NaCl) to separate the mixture into two phases.

-

The lower chloroform phase, containing the lipids, is carefully collected.

-

-

Bligh and Dyer Method: A modification of the Folch method, suitable for samples with high water content.[10]

-

Soxhlet Extraction: A traditional method for extracting lipids from dried, solid samples using a continuous flow of a non-polar solvent like hexane (B92381).[10][11]

Transesterification to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the extracted triglycerides and other lipids must be converted into their more volatile FAMEs.

-

Acid-Catalyzed Transesterification:

-

Dissolve the extracted lipid sample in a solvent such as toluene.

-

Add a reagent like 7-14% boron trifluoride (BF₃) in methanol.[4][12]

-

Heat the mixture in a sealed tube at a controlled temperature (e.g., 100°C) for a specified time (e.g., 45 minutes) to complete the methylation.[13]

-

After cooling, add hexane and a saturated sodium chloride solution to extract the FAMEs into the hexane layer.[12]

-

-

Base-Catalyzed Transesterification:

-

A solution of sodium hydroxide (B78521) or potassium hydroxide in methanol is added to the lipid extract.

-

This is a rapid reaction that can often be performed at room temperature.

-

Gas Chromatography (GC) Analysis

The resulting FAMEs are separated and quantified using GC, typically with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Instrumentation: A gas chromatograph equipped with a polar capillary column (e.g., DB-23) is used for the separation of FAMEs.[14]

-

Internal Standard: To ensure accurate quantification, a known amount of an internal standard, such as a deuterated pentadecanoic acid (C15:0-d2) or another odd-chain fatty acid not naturally present in the sample in significant amounts (e.g., C13:0, C19:0, C21:0), is added to the sample before extraction.[12][14]

-

Quantification: The concentration of this compound is determined by comparing the peak area of its corresponding FAME to the peak area of the internal standard.

Method Validation

To ensure the reliability of the analytical results, the method should be validated for parameters including:

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[15]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its analysis.

Caption: Experimental workflow for the quantification of pentadecanoic acid in food samples.

References

- 1. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. who.int [who.int]

- 5. repo.unand.ac.id [repo.unand.ac.id]

- 6. Fatty15 Lands Best Longevity Supplement Brand of 2025 [prnewswire.com]

- 7. ANALYSIS OF LIPIDS [people.umass.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]

- 11. Extraction of Fat and Fatty Acid Composition from Slaughterhouse Waste by Evaluating Conventional Analytical Methods [scirp.org]

- 12. benchchem.com [benchchem.com]

- 13. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. jppres.com [jppres.com]

Bioavailability and Absorption of Dietary Pentadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoate, or pentadecanoic acid (C15:0), is an odd-chain saturated fatty acid garnering significant scientific interest for its potential as a bioactive lipid and biomarker of dairy fat intake. Unlike its even-chain counterparts, C15:0 has been associated with various health benefits, including improved metabolic and cardiovascular health. This technical guide provides an in-depth overview of the current understanding of the bioavailability and absorption of dietary this compound, with a focus on quantitative data, experimental methodologies, and the molecular signaling pathways it modulates.

Bioavailability and Pharmacokinetics of this compound

The bioavailability of dietary this compound is influenced by its food source and the overall composition of the meal. While primarily obtained from dairy products and ruminant meats, C15:0 is also available as a dietary supplement.[1] Pharmacokinetic studies have begun to quantify its absorption and circulation in humans.

A clinical trial involving young adults with overweight and obesity demonstrated that daily oral supplementation with 200 mg of C15:0 for 12 weeks resulted in a significant increase in plasma C15:0 levels.[2] The mean adjusted increase was 2.07 μg/mL greater than the placebo group.[2] Baseline plasma concentrations in this cohort were approximately 4.2-4.3 μg/mL.[2] Another study established a pharmacokinetic profile suggesting that every 100 mg of C15:0 ingested results in an approximate 10 µM increase in circulating concentrations.[3]

Interestingly, the total dietary fat content of a meal may impact the absorption efficiency of C15:0. One study observed a statistically significant inverse correlation, where a ~30% increase in dietary total fat led to a ~35% decrease in circulating C15:0 levels, suggesting a potential saturation or competitive inhibition of absorption at higher fat intakes.[4]

Table 1: Pharmacokinetic Parameters of Oral this compound Supplementation

| Parameter | Value | Study Population | Dosage | Duration | Source |

| Baseline Plasma C15:0 | 4.23 ± 1.28 μg/mL | Young adults with overweight/obesity | N/A | N/A | [2] |

| Mean Adjusted Increase in Plasma C15:0 | 2.07 μg/mL (vs. placebo) | Young adults with overweight/obesity | 200 mg/day | 12 weeks | [2] |

| Estimated Increase in Circulating C15:0 | ~10 µM | General estimate from pharmacokinetic data | 100 mg | Single dose | [3] |

Table 2: Correlation of Plasma C15:0 with Dairy Fat Intake

| Biological Matrix | Correlation with Dairy Fat Intake | Study Population | Source |

| Plasma Phospholipids | Weak to moderate | General adult population | [5] |

| Erythrocytes | Positive correlation with increased dairy intake | Adolescents | [6] |

Intestinal Absorption of this compound

The intestinal absorption of fatty acids is a complex process involving their release from the food matrix, micellar solubilization, and transport across the enterocyte membrane. For this compound, being a long-chain saturated fatty acid, it is expected to follow the general pathways of lipid absorption.

The primary dietary form of C15:0 is as a triglyceride, which must be hydrolyzed by pancreatic lipases to release the free fatty acid for absorption.[3] The free this compound is then incorporated into mixed micelles with bile salts and other lipids, which facilitates its transport across the unstirred water layer to the apical membrane of the enterocytes. The uptake into the enterocyte is thought to be mediated by both passive diffusion and protein transporters.

Key Signaling Pathways Modulated by this compound

Pentadecanoic acid is not merely an energy source but also a signaling molecule that interacts with several key cellular pathways implicated in metabolism, inflammation, and cell growth.

AMP-Activated Protein Kinase (AMPK) Pathway

This compound has been shown to activate AMPK, a central regulator of cellular energy homeostasis.[7] Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation.

mTOR Signaling Pathway

In addition to activating AMPK, this compound has been reported to inhibit the mechanistic target of rapamycin (B549165) (mTOR) pathway.[7] The mTOR pathway is a key regulator of cell growth, proliferation, and protein synthesis. Its inhibition is often associated with cellular stress responses and can be a downstream effect of AMPK activation.

JAK-STAT Signaling Pathway

This compound has been identified as an inhibitor of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly the JAK2/STAT3 axis.[3] This pathway is crucial for cytokine signaling and is often implicated in inflammatory responses and cancer.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

This compound acts as a dual partial agonist for PPARα and PPARδ.[8] These nuclear receptors are key regulators of lipid metabolism and inflammation.

Experimental Protocols

In Vitro Intestinal Absorption using Caco-2 Cell Monolayers

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that serves as a valuable in vitro model for intestinal absorption studies.

Objective: To determine the permeability of this compound across a Caco-2 cell monolayer.

Methodology:

-

Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 20% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) and maintained at 37°C in a 5% CO2 atmosphere.[9]

-

Monolayer Formation: Cells are seeded onto permeable Transwell™ inserts and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[10]

-

Monolayer Integrity Assessment: The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker such as Lucifer Yellow.[10]

-

Permeability Assay:

-

The culture medium is removed from the apical and basolateral compartments of the Transwell™ inserts.

-

A transport buffer (e.g., Hanks' Balanced Salt Solution) is added to both compartments and the cells are allowed to equilibrate.

-

The buffer in the apical compartment is replaced with a solution containing a known concentration of this compound (e.g., 10-100 µM) solubilized with a suitable carrier like BSA.

-

Samples are collected from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).

-

The concentration of this compound in the collected samples is quantified using a validated analytical method such as LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer.